1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4
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Overview
Description
1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to non-deuterated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane-d4 typically involves multiple steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using reagents like diazo compounds and transition metal catalysts.
Introduction of the silyl groups: The tert-butyldimethylsilyloxy and trimethylsilyl groups are introduced through silylation reactions, which involve the reaction of the cyclopropane intermediate with silylating agents such as tert-butyldimethylsilyl chloride and trimethylsilyl chloride.
Deuteration: The incorporation of deuterium can be done through the use of deuterated reagents or by performing the reactions in deuterated solvents.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane-d4 can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the silyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane-d4 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Employed in studies involving metabolic pathways and enzyme mechanisms, where deuterium labeling helps trace molecular transformations.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that may exhibit improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can enhance product performance.
Mechanism of Action
The mechanism by which 1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane-d4 exerts its effects depends on the specific application. In general, the presence of deuterium can alter reaction kinetics and stability, leading to different outcomes compared to non-deuterated compounds. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological studies or reaction intermediates in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane: The non-deuterated analog of the compound.
1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane-d3: A partially deuterated version with three deuterium atoms.
Uniqueness
1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane-d4 is unique due to its complete deuteration, which provides distinct advantages in terms of stability and reaction kinetics. This makes it particularly valuable in research applications where precise control over molecular transformations is required.
Properties
IUPAC Name |
tert-butyl-dimethyl-[2,2,3,3-tetradeuterio-1-(2-trimethylsilylethynyl)cyclopropyl]oxysilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28OSi2/c1-13(2,3)17(7,8)15-14(9-10-14)11-12-16(4,5)6/h9-10H2,1-8H3/i9D2,10D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQJCKDBRXHAPH-YQUBHJMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)C#C[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1(C#C[Si](C)(C)C)O[Si](C)(C)C(C)(C)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28OSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747272 |
Source
|
Record name | tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl](~2~H_4_)cyclopropyl}oxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-34-7 |
Source
|
Record name | tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl](~2~H_4_)cyclopropyl}oxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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